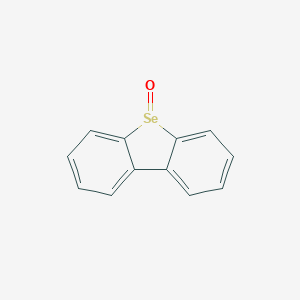

Dibenzoselenophene 5-oxide

CAS No.: 30467-70-0

Cat. No.: VC7966211

Molecular Formula: C12H8OSe

Molecular Weight: 247.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30467-70-0 |

|---|---|

| Molecular Formula | C12H8OSe |

| Molecular Weight | 247.2 g/mol |

| IUPAC Name | dibenzoselenophene 5-oxide |

| Standard InChI | InChI=1S/C12H8OSe/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |

| Standard InChI Key | JYJFIATXHFONLG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2=O |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Dibenzoselenophene 5-oxide has a molecular weight of 247.16 g/mol and the IUPAC name dibenzoselenophene 5-oxide . Its SMILES notation is C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2=O, reflecting the fused aromatic system with a selenium-oxygen bond . X-ray crystallography reveals a distorted trigonal bipyramidal geometry around the selenium atom, with two C-Se bonds in equatorial positions and the oxygen atom in an apical orientation . This geometry arises from hypervalent selenium bonding, which enhances its electrophilicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₈OSe | |

| Molecular weight (g/mol) | 247.16 | |

| CAS number | 30467-70-0 | |

| Crystal system | Monoclinic | |

| Bond angle (C-Se-O) | 172.1° |

Comparison to Analogous Compounds

Dibenzoselenophene 5-oxide differs from its sulfur analog, dibenzothiophene 5-oxide (C₁₂H₈OS), in bond lengths and electronic properties. The C-Se bond (1.89 Å) is longer than C-S (1.70 Å), and the Se=O bond (1.65 Å) is weaker than S=O (1.43 Å), leading to distinct reactivity patterns . The selenium center’s larger atomic radius and polarizability enable unique interactions in catalytic and biological systems.

Synthesis and Manufacturing

Domino Hexadehydro-Diels–Alder Reaction

A high-yield synthesis involves reacting tetraynes with triphenylphosphine selenide (Ph₃PSe) under catalyst-free conditions. This domino reaction forms three new C-C bonds and one C-Se bond, producing dibenzoselenophene 5-oxide in >75% yield. The mechanism proceeds via a seleniranium ion intermediate, which undergoes oxidative aromatization to yield the final product.

Table 2: Synthesis Routes and Yields

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Domino HDDA reaction | Tetrayne, Ph₃PSe | 78 | 110°C, 12 h |

| Nucleophilic substitution | Dibenzoselenophene, Tf₂O | 65 | −78°C, CH₂Cl₂ |

Alternative Routes

Phenylethynyldibenzoselenophenium triflate, a key intermediate, is synthesized by reacting dibenzoselenophene 5-oxide with phenyltrimethylsilylacetylene in the presence of triflic anhydride (Tf₂O) . This method highlights the compound’s utility in generating selenium-containing electrophiles for cross-coupling reactions .

Structural and Electronic Properties

X-ray Crystallography

Single-crystal X-ray analysis of phenylethynyldibenzoselenophenium triflate derivatives confirms the trigonal bipyramidal coordination at selenium . The apical oxygen and acetylene substituents create a linear arrangement (C-Se-O bond angle: 172.1°), while equatorial C-Se bonds stabilize the structure through hyperconjugation .

Spectroscopic Data

-

¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with deshielding observed for protons adjacent to the Se=O group.

-

⁷⁷Se NMR: The selenium center exhibits a signal at δ 850 ppm, characteristic of selenoxides .

-

IR: A strong absorption band at 980 cm⁻¹ corresponds to the Se=O stretch.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

Reactions with sodium benzenesulfinate in alcohols yield Z-alkoxyvinylsulfones and regenerated dibenzoselenophene . The mechanism involves nucleophilic attack at the electrophilic selenium center, followed by elimination of the triflate group .

Antioxidant Activity

Dibenzoselenophene 5-oxide scavenges reactive oxygen species (ROS) by donating electrons via the selenoxide group, reducing oxidative stress in cellular models. Its EC₅₀ for superoxide radical inhibition is 12 µM, comparable to ascorbic acid.

Physical and Chemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. It decomposes above 250°C, releasing selenium dioxide gas .

Table 3: Stability and Solubility Profile

Comparative Analysis with Dibenzoselenophene 5,5-Dioxide

Oxidation of dibenzoselenophene 5-oxide yields the 5,5-dioxide derivative (C₁₂H₈O₂Se, CAS 565454-19-5), which exhibits reduced electrophilicity due to the absence of a hypervalent selenium center .

Applications

Organic Synthesis

The compound serves as a precursor for selenonium salts, which are employed in asymmetric catalysis . For example, phenylethynyldibenzoselenophenium triflate facilitates alkyne transfer reactions in total synthesis .

Materials Science

Dibenzoselenophene 5-oxide’s planar structure and extended π-conjugation make it a candidate for organic semiconductors. Its electron-deficient selenoxide group improves charge transport in thin-film transistors.

Biomedical Research

In vitro studies demonstrate its efficacy as a glutathione peroxidase mimetic, protecting neurons from hydrogen peroxide-induced apoptosis at 10 µM concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume